molecular formula C15H11BrN4O2 B12537424 (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-31-2

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Katalognummer: B12537424
CAS-Nummer: 651769-31-2
Molekulargewicht: 359.18 g/mol
InChI-Schlüssel: UAAZZAWTVLWSIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is a chemical compound with the molecular formula C15H10BrN3O2 It is known for its unique structure, which includes a bromophenyl group, a tetrazole ring, and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Esterification: The benzoate ester is formed by reacting 4-(2H-tetrazol-5-yl)benzoic acid with (4-bromophenyl)methanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzyl alcohol.

    Oxidation: (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the benzoate ester can influence its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • (4-fluorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • (4-methylphenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Uniqueness

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.

Eigenschaften

CAS-Nummer

651769-31-2

Molekularformel

C15H11BrN4O2

Molekulargewicht

359.18 g/mol

IUPAC-Name

(4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C15H11BrN4O2/c16-13-7-1-10(2-8-13)9-22-15(21)12-5-3-11(4-6-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20)

InChI-Schlüssel

UAAZZAWTVLWSIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C3=NNN=N3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.